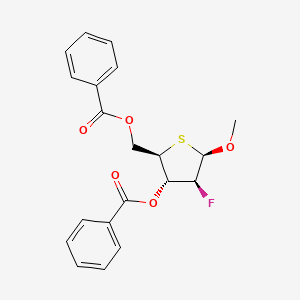

Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-beta-D-arabinopentofuranoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H19FO5S |

|---|---|

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20-/m1/s1 |

Clave InChI |

WUBPGNSEZZQBOT-AXVVYFOYSA-N |

SMILES isomérico |

CO[C@H]1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |

SMILES canónico |

COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside

This guide provides a comprehensive technical overview for the synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside, a key intermediate in the development of novel nucleoside analogues for therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deep dive into the rationale and mechanistic underpinnings of the synthetic strategy.

Introduction: The Significance of Fluorinated Thiosugars

The strategic incorporation of fluorine atoms and the replacement of the endocyclic oxygen with sulfur in carbohydrate scaffolds are powerful tools in medicinal chemistry. Fluorine, with its high electronegativity and small van der Waals radius, can significantly alter the electronic properties, metabolic stability, and binding affinity of a molecule.[1] The 4'-thio modification, replacing the furanose ring oxygen with sulfur, is known to enhance metabolic stability and confer unique biological activities. The target molecule, a 2'-deoxy-2'-fluoro-4'-thio-arabinofuranoside, combines these features, making it a valuable precursor for the synthesis of nucleoside analogues with potential antiviral and anticancer properties.[2] The β-anomeric configuration is often crucial for biological activity, mimicking the stereochemistry of natural nucleosides.

Synthetic Strategy: A Multi-step Approach to a Complex Scaffold

The synthesis of the target compound is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups. The overall workflow can be conceptualized as follows:

Caption: Overall synthetic workflow for the target molecule.

The Rationale Behind Key Experimental Choices

1. Choice of Protecting Groups: The Role of Benzoyl Esters

Benzoyl groups are employed to protect the hydroxyl functionalities at the C-3 and C-5 positions. This choice is deliberate and offers several advantages:

-

Stability: Benzoyl esters are robust and can withstand a range of reaction conditions, including those required for the introduction of the thio-functionality and fluorination.

-

Stereoelectronic Effects: The electron-withdrawing nature of the benzoyl group can influence the reactivity of the sugar ring. Furthermore, the bulky nature of the benzoyl group can direct the stereochemical outcome of subsequent reactions.[3][4]

-

Crystallinity: Benzoylated intermediates are often crystalline, which facilitates purification by recrystallization.

-

Neighboring Group Participation: In glycosylation reactions, a C-2 benzoyl group can participate in the reaction via an oxonium ion intermediate, typically leading to the formation of a 1,2-trans glycosidic bond. While our target has a fluorine at C-2, the benzoyl groups at C-3 and C-5 play a crucial role in the overall stability and reactivity of the molecule.[3]

2. Formation of the 4-Thio-furanose Ring: A Challenging Transformation

The replacement of the endocyclic oxygen with sulfur is a key transformation. A common strategy involves a multi-step sequence starting from a suitable precursor, often involving the opening of the furanose ring followed by a double displacement with a sulfur nucleophile to form the thiophene ring.

3. Fluorination at the C-2 Position: The DAST Reaction

The introduction of the fluorine atom at the C-2 position with the desired arabino configuration is typically achieved via nucleophilic substitution with a fluorinating agent. Diethylaminosulfur trifluoride (DAST) is a commonly used reagent for this purpose.[1]

The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the C-2 position.[5][6] Therefore, starting with a precursor that has a hydroxyl group in the ribo configuration at C-2 will yield the desired arabino configuration after fluorination.

The mechanism of fluorination with DAST involves the activation of the hydroxyl group by DAST, followed by the backside attack of a fluoride ion.[5][6]

Caption: Simplified mechanism of DAST-mediated fluorination.

4. Stereoselective Glycosylation: Achieving the β-Anomer

Controlling the anomeric stereochemistry to obtain the β-glycoside is a critical challenge in carbohydrate synthesis. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. For arabinofuranosides, achieving high β-selectivity can be particularly challenging. Strategies to favor the β-anomer often involve locking the conformation of the glycosyl donor to favor nucleophilic attack from the β-face.[3][7]

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of the title compound, compiled from established methodologies for analogous compounds.

Step 1: Synthesis of a Protected Methyl 4-Thio-D-arabinofuranoside Intermediate

This step involves the formation of the 4-thio-arabinofuranoside ring from a suitable starting material, such as D-arabinose. A multi-step sequence as described in the literature for the synthesis of 4'-thionucleosides would be adapted here. This would typically involve:

-

Conversion of D-arabinose to a protected methyl arabinofuranoside.

-

A series of reactions to open the furanose ring, introduce a sulfur atom, and then re-close the ring to form the 4-thio-arabinofuranoside.

-

Protection of the 3- and 5-hydroxyl groups with benzoyl chloride in pyridine.

Step 2: Fluorination of the C-2 Position

-

The protected methyl 4-thio-arabinofuranoside with a free hydroxyl group at the C-2 position (in the ribo configuration) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Diethylaminosulfur trifluoride (DAST, 1.1 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at -78 °C for one hour and then allowed to warm to room temperature overnight.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside .

Characterization of the Final Product

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods and physical measurements. The following table summarizes the expected characterization data based on analogous compounds found in the literature.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₂H₂₁FO₅S |

| Molecular Weight | 432.46 g/mol |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 8.10-7.40 (m, 10H, Ar-H), 5.50-5.30 (m, 1H, H-3), 5.20 (d, J ≈ 4 Hz, 1H, H-1), 5.10 (dd, J ≈ 50 Hz, 4 Hz, 1H, H-2), 4.80-4.60 (m, 2H, H-5), 4.40-4.20 (m, 1H, H-4), 3.45 (s, 3H, OCH₃). The large coupling constant for H-2 is characteristic of the geminal H-F coupling. The small coupling constant between H-1 and H-2 is indicative of a β-anomeric configuration. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 166.0-165.0 (C=O), 134.0-128.0 (Ar-C), 108.0 (d, J ≈ 20 Hz, C-1), 95.0 (d, J ≈ 190 Hz, C-2), 80.0-70.0 (C-3, C-4), 64.0 (C-5), 56.0 (OCH₃). The large C-F coupling constant for C-2 is a key diagnostic feature. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₂₂H₂₁FO₅SNa [M+Na]⁺: 455.0935; Found: (Expected to be within ± 5 ppm) |

| Optical Rotation [α]D | Expected to be a specific value in a given solvent (e.g., CHCl₃). |

Conclusion

The synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside is a challenging but achievable endeavor for chemists skilled in carbohydrate chemistry. This guide has outlined a rational synthetic approach, highlighting the critical considerations for protecting group strategy, stereoselective fluorination, and glycosylation. The successful synthesis of this key intermediate opens the door to the creation of a diverse library of novel nucleoside analogues with significant therapeutic potential. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are paramount to ensuring the quality and reliability of the synthesized material for downstream applications in drug discovery and development.

References

- 1. WO2006095359A1 - Synthesis of 2-deoxy-2, 2-di fluoro-d-ribo furanose-3, 5 di(4-methy/4-nitro-chloro)benzoate and its conversion to gemcitabine hydrochloride thereof - Google Patents [patents.google.com]

- 2. Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside | C27H24O8 | CID 11145214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties of fluorinated thioarabinofuranosyl nucleosides

An In-Depth Technical Guide to the Chemical Properties of Fluorinated Thioarabinofuranosyl Nucleosides

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Modification in Nucleoside Chemistry

Nucleoside analogues represent a cornerstone of modern chemotherapy, forming the backbone of numerous antiviral and anticancer treatments.[1] Their success lies in their ability to mimic natural nucleosides, thereby deceiving cellular or viral enzymes to disrupt nucleic acid replication.[1][2] The relentless pursuit of agents with improved efficacy, selectivity, and metabolic stability has driven chemists to explore a vast chemical space. Among the most fruitful modifications are the strategic incorporation of fluorine and the replacement of the furanose ring oxygen with sulfur. This guide delves into the unique chemical landscape created by the convergence of three key structural motifs: fluorination , a thio-sugar moiety, and an arabinofuranosyl configuration.

Fluorinated thioarabinofuranosyl nucleosides are a specialized class of compounds engineered to overcome the limitations of earlier nucleoside drugs, such as poor stability and rapid metabolism. The introduction of fluorine, the most electronegative element, profoundly alters the electronic properties, conformation, and stability of the nucleoside.[3][4][5] Simultaneously, the substitution of the ring oxygen with sulfur (a 4'-thio modification being common) further influences the sugar pucker and overall geometry.[6] The arabinose configuration (where the 2'-substituent is up, or cis to the nucleobase in the β-anomer) distinguishes these molecules from the natural ribose or deoxyribose scaffolds, often imparting unique biological activities. This guide provides a comprehensive analysis of the core chemical properties of these complex analogues, from their stereoelectronic nature and synthesis to their reactivity and profound implications in drug design.

Core Chemical Characteristics: The Foundation of Biological Activity

The therapeutic potential of a nucleoside analogue is fundamentally dictated by its chemical and physical properties. For fluorinated thioarabinofuranosyl nucleosides, the interplay between the three core modifications creates a unique structural and electronic profile.

Structural and Stereoelectronic Properties

The defining characteristic of these nucleosides is the conformation of the five-membered thio-sugar ring, often described by the concept of pseudorotation between two preferred states: the North (C3'-endo) and South (C2'-endo) conformations.[7][8][9] The strategic placement of a fluorine atom, particularly at the 2'-position, can lock the sugar into a specific pucker. This conformational rigidity is critical for biological activity.

-

Impact of Fluorination: A fluorine atom at the 2'-position dramatically influences the sugar pucker due to stereoelectronic effects, such as the gauche effect. For instance, a 2'-fluoro substituent in the arabino configuration (2'-β-fluoro) strongly favors a North (C3'-endo) conformation.[7][8] This contrasts with the 2'-α-fluoro (ribo) configuration, which tends to prefer a South conformation.[9] This conformational locking is believed to be a key determinant of the analogue's ability to be recognized and processed by specific polymerases.[9][10]

-

Influence of the 4'-Thio Moiety: The substitution of the furanose ring oxygen (O4') with a sulfur atom alters the ring's geometry. The longer C-S bonds and different bond angles compared to C-O bonds change the puckering amplitude and phase angle of the thiosugar ring, further influencing the conformational equilibrium.[6] X-ray crystallography studies have confirmed that this substitution markedly changes the conformation of the carbohydrate moiety.[6]

The combination of these features results in a nucleoside with a distinct three-dimensional shape, which dictates its interaction with the active sites of target enzymes and metabolic enzymes.

Chemical and Enzymatic Stability

A major liability of many early nucleoside drugs is the instability of the N-glycosidic bond, which is susceptible to hydrolysis under acidic conditions (such as in the stomach) and cleavage by phosphorylase enzymes.[1] Fluorination, particularly at the 2'-position, confers remarkable stability.

-

Acid Stability: The powerful electron-withdrawing effect of the fluorine atom destabilizes the formation of the transient oxocarbenium ion intermediate required for glycosidic bond cleavage.[11] This results in a dramatic increase in stability in acidic environments, a highly desirable property for orally administered drugs.[1][11] Oligonucleotides containing 2'-fluoroarabinonucleosides (2'F-ANA) show virtually no degradation in simulated gastric fluid after two days, whereas natural DNA is cleaved within minutes.[11]

-

Enzymatic Stability: The modified sugar structure, particularly with 2'-fluorination, often renders the nucleoside a poor substrate for catabolic enzymes like purine nucleoside phosphorylase (PNP).[4] This increased resistance to enzymatic degradation prolongs the compound's intracellular half-life, allowing for greater accumulation of the active triphosphate form.[4][12][13]

This enhanced stability is a cornerstone of the therapeutic advantage offered by this class of molecules.

Synthesis Strategies: Constructing Complexity

The synthesis of fluorinated thioarabinofuranosyl nucleosides is a complex undertaking that requires precise control of stereochemistry. Two primary strategies are employed: the divergent (or linear) approach and the convergent approach.[1][10]

-

Divergent Synthesis: This method involves the direct fluorination of a pre-formed thioarabinofuranosyl nucleoside. While seemingly direct, it can be limited by the reactivity of the sugar hydroxyl groups and the potential for side reactions.[7]

-

Convergent Synthesis: This is the more common and versatile approach. It involves synthesizing a fluorinated thio-sugar donor and a separate nucleobase, which are then coupled in a glycosylation reaction to form the target nucleoside.[1][6][10] This method allows for greater flexibility in modifying both the sugar and the base independently.

Below is a representative experimental protocol for a convergent synthesis, based on established methodologies.

Experimental Protocol: Convergent Synthesis of a 2'-Deoxy-2'-fluoro-4'-thioarabinofuranosyl Nucleoside

This protocol provides a generalized workflow for the key glycosylation step.

Objective: To couple a protected 2-deoxy-2-fluoro-4-thio-arabinofuranosyl donor with a silylated pyrimidine base.

Materials:

-

1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-2-fluoro-4-thio-D-arabinofuranose (fluorinated thio-sugar donor)

-

Persilylated pyrimidine base (e.g., bis(trimethylsilyl)uracil)

-

Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

-

Lewis acid catalyst (e.g., tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Inert atmosphere (Argon or Nitrogen)

-

Standard workup and purification reagents (saturated NaHCO3 solution, brine, anhydrous Na2SO4, silica gel for chromatography)

Procedure:

-

Preparation of Reagents: Dry all glassware thoroughly in an oven. Ensure all solvents are anhydrous. The pyrimidine base is persilylated by refluxing with excess hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate until the solution becomes clear. The silylating agent is then removed under vacuum.

-

Reaction Setup: Dissolve the silylated pyrimidine base (e.g., 1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Glycosylation: In a separate flask, dissolve the fluorinated thio-sugar donor (1.0 equivalent) in anhydrous acetonitrile. Add this solution to the cooled solution of the silylated base.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., SnCl4, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sugar donor is consumed.

-

Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the protected nucleoside.

-

Deprotection: Remove the benzoyl protecting groups using a standard procedure, such as treatment with methanolic ammonia or sodium methoxide in methanol, to yield the final fluorinated thioarabinofuranosyl nucleoside.

Self-Validation: The identity and purity of the final product must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS), to verify the correct structure, stereochemistry, and absence of impurities.

Visualization of Synthetic Workflow

Caption: Convergent synthesis workflow for fluorinated thioarabinofuranosyl nucleosides.

Reactivity and Biological Mechanism of Action

Fluorinated thioarabinofuranosyl nucleosides are prodrugs that require intracellular activation to exert their therapeutic effect. Their mechanism of action typically involves the disruption of DNA or RNA synthesis.

Intracellular Activation Pathway

Upon entering a cell, the nucleoside analogue is phosphorylated by a series of host or viral kinases to its 5'-triphosphate derivative. This three-step phosphorylation is the critical activation pathway.[2]

-

Monophosphorylation: The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step.

-

Diphosphorylation: The monophosphate is converted to the 5'-diphosphate.

-

Triphosphorylation: The diphosphate is finally converted to the active 5'-triphosphate analogue.

This active triphosphate form is the species that interacts with the target enzyme.

Mechanism of Action: DNA Polymerase Inhibition

The triphosphate analogue of a fluorinated thioarabinofuranosyl nucleoside, such as 4'-thio-FACTP (the triphosphate of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine), acts as a competitive inhibitor and/or a chain terminator of DNA synthesis.[14]

-

Competitive Inhibition: The triphosphate analogue mimics the natural deoxynucleotide triphosphate (dNTP) and competes for the active site of a DNA polymerase.

-

Chain Termination: Once incorporated into a growing DNA strand, the analogue prevents further elongation. The arabinose configuration, with its 3'-hydroxyl group, can theoretically allow for further extension. However, the presence of the 2'-fluoro and 4'-thio modifications can distort the primer-template duplex, making the 3'-OH a poor substrate for the polymerase, thus leading to chain termination.[14] Kinetic analysis has shown that the inhibition of DNA polymerase α by 4'-thio-FACTP is of a mixed type, which implies a chain-terminating effect.[14]

Caption: Mechanism of action: from prodrug activation to DNA chain termination.

Quantitative Data and Structure-Activity Relationships

The biological potency of these nucleosides is highly dependent on their precise structure. Minor changes can lead to significant differences in activity. Structure-activity relationship (SAR) studies are therefore crucial in guiding the design of more effective drugs.

Biological Activity of Representative Compounds

The following table summarizes the in vitro activity of selected fluorinated thioarabinofuranosyl nucleosides against cancer cell lines and viruses.

| Compound ID | Nucleobase | Modification | Target | Activity (IC₅₀ / EC₅₀) | Reference |

| 1 | 5-Fluorocytosine | 2'-F, 4'-S-ara | Human Leukemia (CCRF-CEM) | ~10x less active than 2 | [15] |

| 2 | Cytosine | 2'-F, 4'-S-ara (4'-thio-FAC) | Human Solid Tumors | Potent Antitumor Activity | [14][15] |

| 3 | 5-Iodouracil | 2'-F, 4'-S-ara | HSV-1, HSV-2 | Potent Antiviral Activity | [15] |

| 4 | Guanine | 2'-F, 4'-S-ara | HSV-1, HSV-2 | Prominent Antiviral Activity | [15] |

| 5 | 5-Fluorouridine | 4'-S-ribo (β-anomer) | Leukemia L1210 | IC₅₀ = 2 x 10⁻⁷ M | [6] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. HSV: Herpes Simplex Virus.

Structure-Activity Relationship (SAR) Insights

-

Nucleobase: The nature of the heterocyclic base is critical. For instance, in a series of 2'-fluoro-4'-thioarabinofuranosyl nucleosides, pyrimidine derivatives with 5-iodo and 5-ethyl substituents on the uracil ring showed potent anti-herpes virus activity, while purine derivatives with guanine and 2,6-diaminopurine were also highly active.[15]

-

Sugar Conformation and Activity: There is a strong correlation between the preferred sugar conformation and biological activity. For a series of nucleoside antibiotics, a C3'-endo (North) conformation was required to maintain potent biochemical and whole-cell activity.[7][8] In contrast, analogues locked in a C2'-endo (South) conformation, while less active, were associated with improved pharmacokinetic properties.[7][8] This highlights a critical trade-off that medicinal chemists must navigate.

Conclusion and Future Outlook

Fluorinated thioarabinofuranosyl nucleosides are a testament to the power of rational drug design. By strategically combining three distinct chemical modifications, chemists have created molecules with enhanced stability, controlled conformation, and potent biological activity. The fluorine atom is instrumental in providing stability against acid and enzymatic degradation, a crucial feature for developing viable drug candidates. The thio-sugar and arabino-configuration work in concert with fluorination to enforce a specific three-dimensional structure that is key to potent and selective interactions with target enzymes.

The insights gained from studying these compounds continue to inform the field. Future research will likely focus on exploring novel fluorination patterns, investigating other thio-sugar isomers (e.g., 2'- or 3'-thio), and applying these design principles to new therapeutic targets. As synthetic methodologies become more sophisticated, the ability to fine-tune the chemical properties of these complex nucleosides will undoubtedly lead to the development of next-generation therapies with even greater promise for treating cancer and viral diseases.

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation and Conformational Analysis of Fluorinated Nucleoside Antibiotics Targeting Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation and conformational analysis of fluorinated nucleoside antibiotics targeting siderophore biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Benzoylated Thiosugar Derivatives

Abstract

Thiosugars, carbohydrate analogues where a key oxygen atom is replaced by sulfur, are a cornerstone of modern medicinal chemistry and drug development.[1][2] Their enhanced stability against enzymatic hydrolysis makes them promising candidates for therapeutics, including glycosidase inhibitors and antiviral agents.[1][3] Benzoyl groups are frequently employed as protecting groups during the synthesis of these complex molecules.[4][5] They not only mask reactive hydroxyl groups but also profoundly influence the spectroscopic properties of the molecule, serving as critical handles for structural elucidation. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize benzoylated thiosugar derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed spectral data, present validated experimental protocols, and offer an integrated strategy for unambiguous structure determination.

The Foundational Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of benzoylated thiosugars.[6] The benzoyl groups, while complicating the spectra compared to unprotected sugars, introduce significant chemical shift dispersion, which is instrumental in resolving otherwise overlapping signals.[7][8]

Proton (¹H) NMR: Decoding the Structure

In ¹H NMR spectra of benzoylated thiosugars, protons on the pyranose ring typically resonate between 3.0 and 6.0 ppm.[6][9] The presence of electron-withdrawing benzoyl groups causes adjacent protons (H-2, H-3, H-4, H-6) to shift significantly downfield compared to their positions in unprotected sugars.

Key Diagnostic Signals:

-

Anomeric Proton (H-1): This is one of the most informative signals, typically found in the 4.5-5.5 ppm region.[6][9][10] Its chemical shift and coupling constant (³JH1,H2) are diagnostic of the anomeric configuration (α or β). For a β-anomer (trans diaxial H-1/H-2 relationship), a large coupling constant of 8-10 Hz is expected. For an α-anomer (axial-equatorial relationship), a smaller coupling constant of 1-4 Hz is typical.

-

Benzoyl-Adjacent Protons: Protons on carbons bearing a benzoyl ester group experience a downfield shift of approximately 1-2 ppm. This is due to the anisotropic effect of the carbonyl group and its electron-withdrawing nature.

-

Aromatic Protons: The protons of the benzoyl groups themselves appear as complex multiplets in the aromatic region of the spectrum, typically between 7.2 and 8.2 ppm. Integration of this region relative to the sugar ring protons can confirm the number of benzoyl groups present.

Carbon-¹³ (¹³C) NMR: Mapping the Carbon Skeleton

¹³C NMR provides a direct count of unique carbon atoms and offers a wider spectral dispersion (typically 60-180 ppm), reducing signal overlap.[9][11]

Key Diagnostic Signals:

-

Carbonyl Carbons (C=O): The carbonyl carbons of the benzoyl esters are highly deshielded and appear in the 164-168 ppm region.

-

Anomeric Carbon (C-1): The anomeric carbon is a key indicator. In thioglycosides, the C-1 signal is shifted upfield compared to O-glycosides and typically appears in the 85-95 ppm range.[12][13]

-

Benzoylated Carbons: Carbons attached to benzoyl groups (C-2, C-3, C-4, C-6) resonate in the 65-80 ppm range.[9]

-

Primary Carbon (C-6): The C-6 carbon, when benzoylated, is typically found around 62-65 ppm.[9][12]

Table 1: Representative NMR Data for a Per-O-Benzoylated Ethyl Thioglucopyranoside

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H-1 / C-1 | ~4.8 (d, J ≈ 10 Hz) | ~87 | β-anomer indicated by large J-coupling. |

| H-2 / C-2 | ~5.5 (t, J ≈ 9.5 Hz) | ~72 | Downfield shift due to O-Bz. |

| H-3 / C-3 | ~5.9 (t, J ≈ 9.5 Hz) | ~75 | Downfield shift due to O-Bz. |

| H-4 / C-4 | ~5.7 (t, J ≈ 9.5 Hz) | ~70 | Downfield shift due to O-Bz. |

| H-5 / C-5 | ~4.2 (ddd) | ~76 | |

| H-6a, H-6b / C-6 | ~4.6 (dd), ~4.4 (dd) | ~63 | Diastereotopic protons, downfield shift. |

| -SCH₂CH₃ | ~2.8 (m) | ~25 | Ethyl group of the thioether. |

| -SCH₂CH₃ | ~1.3 (t) | ~15 | Ethyl group of the thioether. |

| Benzoyl C=O | - | ~165-166 | Multiple signals for each benzoyl group. |

| Benzoyl Ar-C | ~7.3-8.1 (m) | ~128-134 | Aromatic region. |

Note: Values are approximate and can vary based on solvent and specific molecular structure.[12][14]

2D NMR Techniques: The Definitive Assignment

While 1D spectra provide essential clues, unambiguous assignment requires 2D NMR experiments.

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the entire sugar ring, starting from the well-resolved anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the placement of the benzoyl groups, as correlations can be observed from the ring protons to the carbonyl carbons of the esters.

Mass Spectrometry (MS): Confirming Identity and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of the synthesized derivative. Soft ionization techniques like Electrospray Ionization (ESI) are preferred as they typically produce the intact molecular ion, often as an adduct with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[12]

Characteristic Fragmentation Patterns: The power of MS also lies in its fragmentation analysis (MS/MS). For benzoylated thiosugars, fragmentation is highly predictable:

-

Loss of Protecting Groups: The most common initial fragmentation is the sequential or concerted loss of benzoyl groups (122 Da for benzoic acid or 105 Da for the benzoyl cation).

-

Cleavage of the Glycosidic Bond: Cleavage of the C-S bond is a key diagnostic fragmentation. This can result in a charged sugar fragment (a B-ion) or a charged aglycone fragment (a Y-ion).[15] Unlike O-glycosides where the O-C bond is most labile, the C-S bond in thioglycosides is also a primary site of cleavage.[16][17]

-

Ring Cleavage: Cross-ring cleavages can also occur, providing further structural information about the sugar core itself.[16]

Vibrational and Chiroptical Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and effective technique for confirming the presence of key functional groups.

-

C=O Stretch: A very strong and sharp absorption band between 1720-1740 cm⁻¹ is the hallmark of the benzoyl ester carbonyl group.[18]

-

C-O Stretch: Strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions correspond to the C-O stretching of the ester.

-

Aromatic C=C Stretch: Medium to weak bands appear around 1600 cm⁻¹ and 1450 cm⁻¹ , confirming the presence of the aromatic rings.

-

Absence of O-H: Crucially, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region confirms the complete benzoylation of all hydroxyl groups.[18]

-

C-S Stretch: The C-S bond gives rise to a weak absorption in the fingerprint region (600-800 cm⁻¹), which is often difficult to assign definitively.[19]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature of molecules.[20] While the sugar backbone is chiral, the benzoyl groups act as internal chromophores. The interactions of these chromophores within the asymmetric environment of the sugar ring produce a characteristic CD spectrum that can be used as a fingerprint for a specific stereoisomer. It is particularly useful for confirming the absolute configuration of the anomeric center and the overall conformation of the molecule in solution.[21][22]

Integrated Spectroscopic Workflow

A robust characterization strategy relies on the synergistic use of these techniques. The following workflow ensures a self-validating system for structural elucidation.

Caption: Integrated workflow for spectroscopic characterization.

Experimental Protocols

Protocol 5.1: Sample Preparation for NMR Spectroscopy

-

Sample Weighing: Accurately weigh 1-10 mg of the purified benzoylated thiosugar derivative.[23]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is the most common choice for benzoylated derivatives.[24] Other options include deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD).[23]

-

Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the chosen solvent directly in a high-quality 5 mm NMR tube.[23]

-

Homogenization: Gently vortex the tube to ensure the sample is completely dissolved and the solution is homogeneous.[23] Mild sonication can be used if necessary, but avoid excessive heating.

-

Referencing (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[24]

-

Acquisition: Allow the sample to equilibrate to the spectrometer's temperature before beginning data acquisition.[23]

Protocol 5.2: Sample Preparation for ESI-Mass Spectrometry

-

Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol, acetonitrile, or a mixture thereof.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The final concentration may require optimization depending on the instrument's sensitivity and the compound's ionization efficiency.

-

Additives (Optional): To promote the formation of specific adducts, a small amount of sodium acetate or ammonium acetate (e.g., 1 mM final concentration) can be added to the working solution to enhance the signal for [M+Na]⁺ or [M+NH₄]⁺ ions, respectively.

-

Analysis: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or use a liquid chromatography (LC) system for sample introduction. Acquire data in positive ion mode.

Conclusion

The structural characterization of benzoylated thiosugar derivatives is a multi-faceted process that relies on the logical integration of several spectroscopic techniques. NMR spectroscopy provides the blueprint of the molecular structure and stereochemistry, while mass spectrometry confirms the molecular formula and reveals key fragmentation pathways. FT-IR and CD spectroscopy offer rapid confirmation of functional groups and absolute configuration, respectively. By following the integrated workflow and validated protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these vital compounds, accelerating the pace of drug discovery and development.

References

- 1. [Thiosugars used as drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiosugars: new perspectives regarding availability and potential biochemical and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 7. fhi.mpg.de [fhi.mpg.de]

- 8. tandfonline.com [tandfonline.com]

- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cigs.unimo.it [cigs.unimo.it]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fulir.irb.hr [fulir.irb.hr]

- 16. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. rsc.org [rsc.org]

- 20. Circular dichroism - Wikipedia [en.wikipedia.org]

- 21. Circular dichroic spectra of 6-thioguanosine nucleotides and their complexes with myosin subfragment 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. benchchem.com [benchchem.com]

- 24. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Biological Screening of 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleosides

This guide provides a comprehensive overview of the initial biological screening process for a promising class of antiviral and antitumor agents: 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for key assays, and discuss the interpretation of results, offering a field-proven perspective for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative for Novel Nucleoside Analogs

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] Their structural similarity to natural nucleosides allows them to interfere with critical cellular processes, such as DNA and RNA synthesis, ultimately leading to the inhibition of viral replication or cancer cell growth.[1][3] The modification of the sugar moiety, in particular, has been a fruitful strategy for developing compounds with improved efficacy and selectivity. The introduction of a fluorine atom at the 2'-position and a sulfur atom at the 4'-position of the arabinofuranosyl ring has given rise to a class of compounds with unique stereoelectronic properties and significant biological activity.[4][5][6]

This guide will focus on the initial biological screening cascade for these 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, a critical step in identifying lead candidates for further drug development.

Foundational Chemistry: Synthesis of the Core Scaffold

A robust and efficient synthesis of the target nucleosides is paramount for any screening campaign. The general approach involves the N-glycosylation of a fluorinated and thiosugar donor with a desired nucleobase.[7] While a detailed exposition of synthetic organic chemistry is beyond the scope of this guide, a foundational understanding of the synthetic route is crucial for interpreting structure-activity relationships (SAR).

Key synthetic strategies often involve the preparation of a suitable 4-thio-arabinofuranosyl donor, which can then be coupled with various pyrimidine and purine bases.[8][9][10] The stereochemistry of the final nucleoside is a critical determinant of its biological activity.[11]

The Biological Screening Cascade: A Multi-pronged Approach

The initial biological evaluation of novel nucleoside analogs follows a hierarchical and logical progression designed to efficiently identify compounds with both potent biological activity and an acceptable safety profile.

Caption: A typical workflow for the initial biological screening of nucleoside analogs.

Primary Screening: Assessing Antiviral Efficacy and General Cytotoxicity

The initial pass through the screening cascade aims to identify compounds with significant biological activity at non-toxic concentrations.

The plaque reduction assay is a widely accepted and robust method for determining the antiviral activity of a compound against cytopathic viruses.[12][13][14] It quantifies the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6- or 12-well plates to form a confluent monolayer.

-

Compound Dilution: Prepare a series of two-fold or ten-fold dilutions of the test nucleoside in a suitable maintenance medium.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well).

-

Compound Treatment: After a viral adsorption period (e.g., 1 hour at 37°C), remove the virus inoculum and add the different concentrations of the test compound.

-

Overlay: Add an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[13]

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., 0.1% crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Concurrent with antiviral testing, it is crucial to assess the general cytotoxicity of the compounds to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16][17][18]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Add serial dilutions of the test nucleoside to the wells and incubate for a period equivalent to the antiviral assay (e.g., 2-5 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Data Interpretation and the Selectivity Index

The therapeutic potential of a compound is not solely determined by its potency but also by its selectivity. The Selectivity Index (SI) is a critical parameter calculated as the ratio of the CC50 to the IC50 (SI = CC50 / IC50). A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that causes cellular toxicity, suggesting a more favorable safety profile.

Table 1: Hypothetical Primary Screening Data for 2'-Deoxy-2'-fluoro-4'-thio-arabinofuranosyl Nucleoside Analogs against Herpes Simplex Virus Type 1 (HSV-1) in Vero Cells

| Compound ID | Nucleobase | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| NUC-001 | Thymine | 1.2 | >100 | >83.3 |

| NUC-002 | Cytosine | 0.8 | 85 | 106.3 |

| NUC-003 | Adenine | 5.6 | >100 | >17.9 |

| NUC-004 | Guanine | 0.5 | 25 | 50 |

| NUC-005 | 5-Fluorouracil | 2.1 | 15 | 7.1 |

Secondary Screening: Delving Deeper into Promising Candidates

Compounds that demonstrate promising activity and selectivity in the primary screen are advanced to secondary assays to further characterize their biological profile.

Spectrum of Antiviral Activity

It is essential to determine if the antiviral activity is specific to a particular virus or if the compound exhibits broad-spectrum activity. Promising candidates should be tested against a panel of relevant viruses. For 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides, this could include other herpesviruses (e.g., HSV-2, VZV, CMV), as well as other DNA and RNA viruses such as Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[5][20]

-

HBV: In vitro assays for HBV often involve cell lines that support viral replication, and the antiviral activity is typically measured by the reduction in viral DNA levels, often quantified by real-time PCR, or the secretion of viral antigens like HBsAg.[21][22][23][24][25]

-

HCV: For HCV, replicon systems are commonly used to assess the inhibition of viral RNA replication.[26] The activity is measured by the reduction in HCV RNA levels, typically using RT-PCR.[27][28][29]

Antitumor Activity Screening

Many nucleoside analogs with antiviral activity also exhibit antitumor properties.[4][30] The cytotoxicity of promising compounds should be evaluated against a panel of human cancer cell lines to identify potential anticancer applications. The MTT assay, as described previously, can be adapted for this purpose.[31][32] Comparing the cytotoxicity in cancer cell lines to that in normal, non-transformed cell lines can provide an initial indication of tumor selectivity.

Preliminary Mechanism of Action Studies

Understanding how a compound exerts its biological effect is crucial for its further development. For nucleoside analogs, the primary mechanism of action often involves the inhibition of viral or cellular polymerases.[3][33]

Caption: The general mechanism of action for many nucleoside analogs.

Initial mechanistic studies can involve:

-

Enzyme Inhibition Assays: Assessing the ability of the triphosphate form of the nucleoside analog to inhibit purified viral or cellular DNA and RNA polymerases.[3][33]

-

Metabolism Studies: Investigating the intracellular phosphorylation of the nucleoside analog to its active triphosphate form.[34] The efficiency of this metabolic activation can significantly influence the compound's potency.

Structure-Activity Relationships (SAR)

Throughout the screening process, it is vital to correlate the biological data with the chemical structures of the tested compounds. This analysis of structure-activity relationships (SAR) provides valuable insights for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. For instance, modifications to the nucleobase can significantly impact antiviral activity and cytotoxicity.[4][35]

Conclusion and Future Directions

The initial biological screening of 2'-deoxy-2'-fluoro-4'-thio-arabinofuranosyl nucleosides is a critical and multifaceted process that requires a systematic and scientifically rigorous approach. By combining robust cell-based assays for antiviral and cytotoxic activity with preliminary mechanistic studies, researchers can effectively identify promising lead candidates for further preclinical and clinical development. The insights gained from this initial screening phase are instrumental in guiding the optimization of these novel nucleoside analogs into potentially life-saving therapeutics.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 2'-deoxy-2'-fluoro-4'-thioarabinofuranosylpyrimidine and -purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-herpesvirus activity profile of 4'-thioarabinofuranosyl purine and uracil nucleosides and activity of 1-beta-D-2'-fluoro-4'-thioarabinofuranosyl guanine and 2,6-diaminopurine against clinical isolates of human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine and its 3'-phosphoramidite derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioagilytix.com [bioagilytix.com]

- 13. benchchem.com [benchchem.com]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. broadpharm.com [broadpharm.com]

- 17. clyte.tech [clyte.tech]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Thiosugars. Part 5: synthesis and biological activity of 1-(4-thio-L-arabinofuranosyl)-5-halopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Performance evaluation of in vitro diagnostic kits for hepatitis B virus infection using the regional reference panel of Japan | springermedizin.de [springermedizin.de]

- 22. 33258 - Hepatitis B Virus (HBV) Quantitative NAAT | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 23. researchgate.net [researchgate.net]

- 24. In vitro culture systems for hepatitis B and delta viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 27. diagnostics.roche.com [diagnostics.roche.com]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Performance Evaluation of In Vitro Screening and Diagnostic Kits for Hepatitis C Virus Infection [frontiersin.org]

- 30. Antitumor activity of a novel orally effective nucleoside, 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ar.iiarjournals.org [ar.iiarjournals.org]

- 32. aacrjournals.org [aacrjournals.org]

- 33. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Effects of various nucleosides on antiviral activity and metabolism of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Harnessing Bioisosterism: A Guide to the Discovery and Synthesis of Novel Thiosugar Nucleoside Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nucleoside analogs are a cornerstone of modern antiviral and anticancer chemotherapy.[1][2][3] The strategic modification of their core structure has yielded some of the most impactful therapeutics in medical history. A particularly fruitful area of this research is the development of thiosugar nucleoside analogs, where the furanose ring oxygen is replaced with a sulfur atom. This bioisosteric substitution imparts unique physicochemical and biological properties, most notably enhanced metabolic stability against enzymatic degradation, which can lead to improved pharmacological profiles.[4][5] This guide provides an in-depth exploration of the rationale, discovery, and synthesis of these promising compounds. We will delve into the causality behind various synthetic strategies, from classic chemical glycosylations to modern chemoenzymatic approaches, and examine the resulting biological activities and mechanisms of action that make thionucleosides a compelling frontier in drug development.

The Rationale for Thiosugar Nucleosides: Stability and Potency

The fundamental design principle behind thiosugar nucleosides is the concept of bioisosterism—the substitution of an atom or group with another that has similar physical or chemical properties, leading to a compound with similar biological effects. Replacing the endocyclic 4'-oxygen of the ribose or deoxyribose ring with a sulfur atom is a subtle yet profound modification.

-

Enhanced Metabolic Stability: The C-S-C bond in the thiofuranose ring is significantly more resistant to cleavage by nucleoside phosphorylases compared to the C-O-C bond in natural nucleosides.[6] This prevents premature degradation of the analog, thereby increasing its biological half-life and the concentration of its active phosphorylated metabolites within the cell.

-

Altered Conformation and Binding: The larger atomic radius and different bond angles of sulfur compared to oxygen can alter the conformational preference (sugar pucker) of the thiofuranose ring. This can influence how the nucleoside analog interacts with the active sites of target enzymes, such as viral polymerases or cellular kinases, sometimes leading to enhanced binding affinity or improved selectivity.[7]

-

Proven Therapeutic Potential: Research over several decades has demonstrated that 4'-thionucleosides exhibit potent biological activity against a range of viruses and cancer cell lines, validating this class of compounds as a rich source for drug discovery.[4][5][7][8]

Synthetic Strategies: Building the Thiosugar Core

The construction of the thiosugar nucleoside scaffold is a complex challenge requiring precise stereochemical control. Several distinct strategies have been developed, each with its own advantages and limitations. The choice of a synthetic route is often dictated by the desired target structure, scalability requirements, and the availability of starting materials.

Chemical Synthesis Approaches

Chemical synthesis remains the workhorse for producing a wide diversity of thionucleoside analogs. The key step in most approaches is the stereoselective formation of the N-glycosidic bond between the thiosugar and the nucleobase.

-

Pummerer-Type Glycosylation: This strategy is a cornerstone of thionucleoside synthesis.[9][10] It relies on the oxidation of a protected tetrahydrothiophene precursor to form a sulfoxide. In the presence of an activating agent (e.g., trifluoroacetic anhydride), this intermediate rearranges to form a highly reactive thionium ion in situ. This electrophilic species is then trapped by a silylated nucleobase to form the desired N-glycosidic bond. The causality here is the generation of a potent electrophile at the anomeric carbon, which drives the glycosylation reaction.

-

Vorbrüggen Glycosylation: A widely used method in nucleoside chemistry, the Vorbrüggen reaction involves coupling a silylated nucleobase with a thiosugar derivative that has a suitable leaving group at the anomeric position (e.g., an acetate).[11][10] The reaction is promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This method is often favored for its reliability and generally good stereocontrol, which is mechanistically driven by the participation of the C2'-acyl protecting group to form an intermediate that directs the incoming nucleobase to the β-face.

-

Ring-Opening and Intramolecular Cyclization: These methods build the thiofuranose ring as part of the synthetic sequence.

-

Ring-Opening: This approach may involve the synthesis of a terminal thioepoxide, which is then opened by a nucleophile to generate the thiofuranoside ring system.[9][12]

-

Intramolecular Cyclization: A more recent strategy involves the cyclization of an acyclic thioaminal, which is formed from the stereoselective addition of a nucleobase to an acyclic dithioacetal precursor.[9][12] This approach can offer excellent control over stereochemistry.

-

-

De Novo Synthesis: For scalability, which is critical for drug development, de novo syntheses that build the molecule from simpler, achiral precursors are highly attractive. A recently reported flexible strategy relies on an α-fluorination and aldol reaction, followed by a streamlined process of reduction, mesylation, and a double displacement with sodium hydrosulfide (NaSH) to form the thiolane ring.[13][14] This approach avoids many of the protecting group manipulations of earlier routes and has been demonstrated on a multigram scale.[13]

Caption: Major chemical synthesis routes to 4'-thionucleoside analogs.

Enzymatic and Chemoenzymatic Synthesis

While chemical synthesis is versatile, it often requires harsh conditions and complex protection-deprotection steps. Biocatalysis offers a powerful alternative, providing high selectivity under mild, environmentally friendly conditions.[1][15]

-

Enzymatic Transglycosylation (Base Swapping): This is the most prominent enzymatic method for nucleoside analog synthesis. It utilizes nucleoside phosphorylases (NPs) to catalyze the reversible cleavage of the glycosidic bond in the presence of inorganic phosphate.[16][17] In a "base swapping" reaction, a readily available thionucleoside precursor (the thiosugar donor) is combined with a target nucleobase in the presence of an NP. The enzyme cleaves the bond in the donor and transfers the thiosugar moiety to the target base, creating a new thionucleoside.[14] This approach is highly efficient for creating libraries of analogs from a single, common intermediate. The self-validating nature of this protocol lies in the inherent specificity of the enzyme, which ensures the correct stereochemistry and bond formation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. snu.elsevierpure.com [snu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A flexible and scalable synthesis of 4′-thionucleosides - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]

- 17. chemrxiv.org [chemrxiv.org]

The Strategic Incorporation of Fluorine in Nucleoside Analogs: Enhancing Stability and Therapeutic Potential

Abstract: Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, yet their therapeutic efficacy is often limited by chemical and metabolic instability. The strategic incorporation of fluorine into the nucleoside scaffold has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth analysis of the multifaceted role of fluorine in enhancing the stability of nucleoside analogs. We explore the fundamental physicochemical properties of fluorine and elucidate how its introduction, particularly at the 2'-position of the sugar moiety, profoundly influences conformational preference, glycosidic bond stability, and resistance to enzymatic degradation. This guide details the underlying stereoelectronic effects, such as the gauche effect, which "locks" the sugar into a therapeutically favorable conformation. Furthermore, we provide field-proven experimental protocols for assessing these stability enhancements and present data-driven insights into the tangible benefits of fluorination in drug design.

Introduction: The Enduring Importance of Nucleoside Analogs

A Brief History and Therapeutic Impact

Nucleoside analogs, synthetic molecules that mimic natural nucleosides, have been instrumental in the treatment of viral infections and cancer for decades.[1] By mimicking the natural building blocks of DNA and RNA, these drugs can be incorporated into nascent nucleic acid chains to terminate replication or can inhibit key enzymes involved in nucleotide biosynthesis.[1] From the early success of zidovudine (AZT) for HIV to the broad-spectrum anticancer activity of gemcitabine, nucleoside analogs have saved countless lives.[1][2]

The Stability Challenge: A Key Hurdle in Drug Design

Despite their success, the development of nucleoside analogs is fraught with challenges. A primary obstacle is their inherent instability. The glycosidic bond linking the nucleobase to the sugar is susceptible to both acidic and enzymatic cleavage, leading to premature inactivation of the drug.[1][3] Furthermore, nucleoside analogs are often rapidly metabolized by cellular enzymes, such as deaminases and phosphorylases, which reduces their bioavailability and therapeutic window.[4][5] Addressing this stability issue is a critical objective in modern medicinal chemistry.

The Unique Physicochemical Properties of Fluorine

The selective introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance metabolic stability and modulate biological activity.[6][7] This is due to fluorine's unique combination of properties:

-

High Electronegativity: As the most electronegative element, fluorine creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[1][8] This inherent strength makes the C-F bond highly resistant to metabolic cleavage.[4][6]

-

Small Size: With a van der Waals radius of 1.35 Å, fluorine is only slightly larger than hydrogen (1.20 Å) and can often replace a hydrogen atom or a hydroxyl group (1.43 Å) with minimal steric disruption.[1][8] This allows fluorinated analogs to maintain recognition by target enzymes and transporters.[8]

-

Stereoelectronic Effects: The high electronegativity of fluorine induces powerful stereoelectronic effects, such as the gauche effect and hyperconjugation, which can dictate the three-dimensional conformation of the molecule.[4][9]

Fluorine's Influence on Conformational Stability: The Sugar Pucker

The Ribose Ring: A Dynamic Equilibrium

The five-membered ribose ring in a nucleoside is not planar but exists in a dynamic equilibrium between two major puckered conformations: C2'-endo (South) and C3'-endo (North).[10] This conformational preference is critical, as polymerases and other enzymes often recognize a specific sugar pucker. For instance, RNA helices typically adopt an A-form geometry, which requires a C3'-endo pucker.[11][12]

2'-Fluorination and the Preference for C3'-endo (North) Conformation

Introducing a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences this equilibrium. Due to a stereoelectronic interaction known as the gauche effect, the 2'-fluoro substituent strongly favors a C3'-endo (North) conformation.[4][9][13] This "conformational locking" pre-organizes the nucleoside analog into an RNA-like structure, which can enhance its binding affinity to target enzymes and complementary RNA strands.[13][14] This effect is a cornerstone of the success of 2'-fluoro-modified oligonucleotides used in antisense and siRNA therapies.[14][15]

Visualization of Conformational Lock

The diagram below illustrates how the introduction of a 2'-fluorine atom shifts the conformational equilibrium of the ribose sugar towards the C3'-endo (North) pucker, which is characteristic of A-form RNA helices.

Caption: Fluorine-induced conformational locking of the ribose sugar.

Enhancing Glycosidic Bond Stability

The N-glycosidic bond, which connects the nucleobase to the sugar, is a critical point of vulnerability in nucleoside analogs. Its cleavage renders the drug inactive. Fluorine substitution, particularly on the sugar moiety, significantly enhances the stability of this bond against both acid-catalyzed hydrolysis and enzymatic degradation.[1][3][4]

This stabilization arises from the powerful electron-withdrawing inductive effect of the fluorine atom. By pulling electron density away from the ribose ring, the fluorine atom destabilizes the formation of the positively charged oxocarbenium ion intermediate, which is a key step in the mechanism of glycosidic bond cleavage. This increased activation energy for cleavage results in a more stable molecule, particularly in acidic environments like the stomach, which can improve oral bioavailability.[1]

Metabolic Stability: Resisting Enzymatic Degradation

Key Enzymes in Nucleoside Metabolism

Nucleoside analogs are subject to degradation by a host of cellular enzymes involved in standard nucleotide metabolism.[16] Key enzymes include:

-

Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond of purine nucleosides.[17]

-

Uridine Phosphorylase (UP): Cleaves the glycosidic bond of uridine nucleosides.

-

Cytidine Deaminase (CDA): Converts cytidine analogs to their corresponding uridine analogs, often altering their activity or inactivating them.

-

Adenosine Deaminase (ADA): Converts adenosine analogs to their inosine counterparts.

Fluorine as a Metabolic Shield

The introduction of fluorine can provide a powerful shield against these enzymatic attacks.[4][5][18] The strong C-F bond can block sites of oxidative metabolism, and the electronic perturbations caused by fluorine can make the analog a poor substrate for degradative enzymes.[5] This leads to a longer plasma half-life and increased intracellular concentrations of the active drug form.[4]

Case Study: Gemcitabine (2',2'-difluorodeoxycytidine)

Gemcitabine is a highly successful anticancer drug used to treat a variety of solid tumors.[19] It is a prime example of the benefits of fluorination. The two fluorine atoms at the 2'-position make gemcitabine remarkably stable and a poor substrate for cytidine deaminase.[20][21] Upon phosphorylation to its active triphosphate form (dFdCTP), it is incorporated into DNA, leading to chain termination.[2][22] Additionally, the diphosphate metabolite (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, further potentiating its anticancer effect.[2][22]

Experimental Protocols for Assessing Nucleoside Analog Stability

Validating the enhanced stability of a fluorinated nucleoside analog requires rigorous experimental testing. The following protocols provide standardized methodologies for these assessments.

Protocol 1: Thermal Denaturation Studies (Tm)

Objective: To determine the effect of a fluorinated nucleoside analog on the thermal stability of a DNA or RNA duplex. An increase in melting temperature (Tm) indicates enhanced binding affinity.[14][23]

Materials:

-

Synthetic oligonucleotides (one containing the analog, one unmodified control, one complementary strand).

-

Annealing buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0).[24]

-

UV-Vis spectrophotometer with a temperature controller.[24][25]

-

Quartz cuvettes (1 cm path length).

Step-by-step Procedure:

-

Prepare solutions of the analog-containing duplex and the control duplex at a fixed concentration (e.g., 5 µM) in annealing buffer.

-

Denature the samples by heating to 95°C for 5 minutes, then slowly cool to room temperature to allow for proper annealing.[24]

-

Place the samples in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).

-

Record the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.[25]

-

Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated, corresponding to the midpoint of the transition in the melting curve.[12]

Protocol 2: Enzymatic Stability Assay (Half-life determination)

Objective: To measure the resistance of a fluorinated nucleoside analog to degradation by a specific enzyme (e.g., a nuclease or deaminase) or in a biological matrix like human serum.[13]

Materials:

-

Fluorinated nucleoside analog and non-fluorinated control.

-

Relevant enzyme (e.g., Purine Nucleoside Phosphorylase) or human serum.

-

Reaction buffer (enzyme-specific).

-

Quenching solution (e.g., methanol or acetonitrile).

-

High-Performance Liquid Chromatography (HPLC) system.[26][27]

Step-by-step Procedure:

-

Prepare a reaction mixture containing the nucleoside analog at a known concentration in the appropriate buffer.

-

Initiate the reaction by adding the enzyme or serum. Maintain at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution to precipitate proteins.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the remaining amount of the parent nucleoside analog.[26]

-

Data Analysis: Plot the percentage of remaining nucleoside analog against time. Fit the data to a first-order decay curve to calculate the half-life (t½) of the analog under the assay conditions.[28]

Protocol 3: Conformational Analysis using Nuclear Magnetic Resonance (NMR)

Objective: To experimentally determine the preferred sugar pucker conformation of a fluorinated nucleoside analog in solution.[29][30]

Materials:

-

High-purity sample of the nucleoside analog.

-

NMR-grade solvent (e.g., D₂O).

-

High-field NMR spectrometer (≥500 MHz).

Step-by-step Procedure:

-

Dissolve the nucleoside analog in the NMR solvent to the desired concentration.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Acquire two-dimensional correlation spectra (e.g., COSY, TOCSY) to assign all proton resonances, particularly those of the sugar ring (H1', H2', H3', H4').[29]

-

Data Interpretation: The key parameters are the vicinal proton-proton coupling constants (³J values), especially ³J(H1',H2') and ³J(H3',H4').

-

A small ³J(H1',H2') value (typically < 3 Hz) and a large ³J(H3',H4') value (typically > 7 Hz) are indicative of a C3'-endo (North) conformation.

-

A large ³J(H1',H2') value (typically > 7 Hz) and a small ³J(H3',H4') value are indicative of a C2'-endo (South) conformation.

-

Intermediate values suggest a dynamic equilibrium between the two states.[31][32]

-

Experimental Workflow Visualization

References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides [tud.ttu.ee]

- 11. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nucleic acid metabolism - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. DSpace [kuscholarworks.ku.edu]

- 22. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 23. 2'-modified nucleosides for site-specific labeling of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. protocols.io [protocols.io]

- 27. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 31. NMR studies of the conformations and location of nucleotides bound to the Escherichia coli MutT enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. journals.iucr.org [journals.iucr.org]

A Technical Guide to the Stereochemical Elucidation of Synthetic β-D-Arabinopentofuranosides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract